Oncology and cancer research.
JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.
Head and neck oncology.
JI-101 is a synthetic compound recognized for its role as an angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4). Its molecular formula is C22H20BrN5O2, and it has a molecular weight of approximately 448.33 g/mol . The compound's structure includes a bromine atom, which contributes to its unique pharmacological properties, and it has been investigated for its potential in treating various cancers by inhibiting tumor blood vessel formation .
JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.
The chemical behavior of JI-101 is characterized by its ability to interact with specific receptors involved in angiogenesis. The primary reaction mechanism involves the binding of JI-101 to VEGFR2, which subsequently inhibits the phosphorylation of downstream signaling pathways essential for endothelial cell proliferation and migration. This inhibition effectively reduces angiogenesis, which is crucial for tumor growth and metastasis .
JI-101 exhibits significant biological activity as an anti-cancer agent. Its primary mechanism involves the inhibition of angiogenesis, which is vital for tumor survival and growth. In preclinical studies, JI-101 has demonstrated efficacy in reducing tumor size and inhibiting metastasis in various cancer models .
The synthesis of JI-101 typically involves multi-step organic reactions. Key steps include:
Several compounds exhibit similar mechanisms of action as JI-101, primarily targeting angiogenesis through inhibition of receptor tyrosine kinases.
Compound Name | Target Receptor(s) | Unique Features |
---|---|---|
Sorafenib | VEGFR2, PDGFRβ | Multi-target kinase inhibitor |
Sunitinib | VEGFR2, PDGFRβ | Oral bioavailability; used in renal cell carcinoma |
Pazopanib | VEGFR1, VEGFR2 | Broad-spectrum kinase inhibitor |
Axitinib | VEGFR1, VEGFR2 | Selective for vascular endothelial growth factor receptors |
JI-101's unique feature lies in its selective inhibition profile against specific receptors like EphB4 alongside VEGFR2 and PDGFRβ, potentially offering advantages in targeting particular tumor types where these pathways are upregulated .
The synthesis of JI-101, chemically known as 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride, represents a sophisticated approach to multi-kinase inhibitor development [1]. The compound features a molecular formula of C22H20BrN5O2 with a molecular weight of 466.33 grams per mole [2] [3] [4]. The synthetic strategy employs a convergent and flexible design that facilitates structural optimization for enhanced medicinal chemistry applications [1].
The primary synthetic pathway involves a series of carefully optimized coupling reactions that achieve high stereoselectivity and yield efficiency. The initial coupling reaction utilizing di-tert-butyl dicarbonate demonstrates an optimized yield of 85 percent under controlled reaction conditions [1]. This is followed by cross metathesis employing Hoveyda-Grubbs catalyst second generation, which achieves a yield of 71 percent with vinylboronic acid pinacol ester as the coupling partner [1].
A critical optimization was achieved in the Suzuki coupling step, where stereoselective conditions with vinyl boronate yielded 71 percent of the desired product [1]. The subsequent Negishi coupling reaction utilizing dimethylzinc (Me2Zn) demonstrated exceptional stereoselectivity, providing 85 percent yield with complete stereocontrol [1]. This high degree of stereoselection is crucial for maintaining the biological activity of the final compound.
The deprotection step represents another significant optimization milestone, where tetrabutylammonium fluoride (TBAF)-mediated removal of three silyl protecting groups achieved 90 percent yield [1]. Particularly noteworthy is the hydrostannylation reaction optimization, where the implementation of a mixed solvent system comprising tetrahydrofuran (THF) and hexanes proved superior to dichloromethane, resulting in 85 percent yield [1]. This solvent system modification significantly improved reaction efficiency compared to previous methodologies.
The esterification process demonstrates regioselectivity with anhydride substrates, achieving 90 percent yield [1]. The isomerization step, promoted by titanium(IV) isopropoxide [Ti(O-iPr)4], provides 82 percent yield while maintaining structural integrity [1]. The intramolecular Stille coupling represents the penultimate step in the synthesis, proceeding under facile cyclization conditions to yield 88 percent of the cyclized product [1].
Advanced purification methodologies have been developed specifically for JI-101 to achieve pharmaceutical-grade purity exceeding 99.43 percent [3]. The purification strategy incorporates multiple complementary techniques designed to remove synthetic impurities while preserving compound integrity and biological activity.
Solid-phase extraction (SPE) represents the primary purification technique employed for JI-101 isolation from biological matrices [5]. This methodology demonstrates superior recovery rates exceeding 94 percent from plasma matrices, establishing its effectiveness for both synthetic and analytical applications [6]. The SPE protocol utilizes weak cation-exchange mechanisms as the primary retention strategy, enabling selective compound isolation while minimizing interference from co-extracted materials.
High-performance liquid chromatography (HPLC) serves as both a purification and analytical tool, employing Zorbax SB-C18 columns connected in series with polyetheretherketone (PEEK) couplers [5]. The chromatographic system utilizes an isocratic mobile phase comprising acetonitrile and 0.1 percent formic acid in water at a 70:30 volume ratio, achieving baseline separation within a 2.0-minute runtime [5]. This rapid separation methodology enables high-throughput purification while maintaining resolution quality.
The optimization of purification yields involves systematic evaluation of extraction parameters, including pH adjustment, solvent selection, and temperature control. Storage conditions have been optimized to maintain compound stability, with long-term storage at -20°C ensuring stability for up to three years, while short-term storage at 4°C maintains integrity for up to two years [7]. These conditions prevent degradation and maintain the compound's pharmaceutical properties throughout the purification and storage processes.
Recovery studies demonstrate the effectiveness of the purification methodology, with validation parameters including relative standard deviation (RSD) values below 1 percent for optimized conditions [8]. The purification process has been validated across multiple matrices, demonstrating consistent performance and reproducibility essential for pharmaceutical applications.
Comprehensive chromatographic profiling of JI-101 employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) operated in positive-ion mode [5]. The analytical methodology provides exceptional sensitivity with a lower limit of quantitation of 10.0 nanograms per milliliter and linear dynamic range extending from 10.0 to 1508 nanograms per milliliter in both plasma and urine matrices [5].
The mass spectrometric detection utilizes specific ion transitions, with JI-101 monitored through the transition 466.20 → 265.10, while alfuzosin serves as the internal standard with transition 390.40 → 156.10 [5]. These transitions provide unambiguous identification and quantification capabilities essential for pharmacokinetic and analytical studies.
Chromatographic separation is achieved using two Zorbax SB-C18 columns connected in series, optimizing both resolution and analytical throughput [5]. The isocratic mobile phase composition of acetonitrile-0.1 percent formic acid in water (70:30, volume/volume) provides optimal peak shape and retention characteristics [5]. The total analytical runtime of 2.0 minutes enables high-throughput analysis while maintaining chromatographic integrity.
Method validation encompasses selectivity, sensitivity, matrix effects, recovery, precision, accuracy, stability, and dilution effects across multiple biological matrices [5]. Intra-day precision ranges from 1.57 to 14.5 percent in plasma and 0.97 to 15.7 percent in urine matrices, while inter-day precision ranges from 6.02 to 12.4 percent in plasma and 8.66 to 10.2 percent in urine [5]. These precision parameters demonstrate the analytical method's reliability and reproducibility for clinical and research applications.
Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural characterization capabilities [9] [10]. High-resolution magic angle spinning NMR techniques enable detailed structural elucidation, including backbone conformation and side-chain positioning analysis [9]. Temperature-controlled NMR experiments conducted at 2°C using cooled nitrogen gas delivery systems ensure optimal spectral quality and compound stability during analysis [9].
Comprehensive stability evaluation of JI-101 encompasses thermal, chemical, and biological matrix stability assessment under diverse physicochemical conditions. The compound demonstrates exceptional metabolic stability across preclinical and human liver microsome systems, with metabolized percentages ranging from 3.03 to 3.95 percent across tested species [11]. Notably, the compound exhibits slightly higher metabolic rates in mouse liver microsomes compared to dog, human, and rat microsomes, indicating species-specific metabolic patterns [11].
Thermal stability assessment reveals JI-101 maintains structural integrity under controlled heating conditions. Comparative analysis with similar compounds suggests thermal stability up to 550°C under nitrogen atmosphere, indicating robust thermal characteristics suitable for various analytical and processing conditions [12]. Variable-temperature X-ray diffraction studies on related compounds demonstrate framework stability until decomposition temperatures, providing insights into thermal degradation pathways [13].
Chemical stability evaluation demonstrates that JI-101 is not a substrate for permeability glycoprotein (P-glycoprotein), indicating favorable pharmacokinetic properties and reduced potential for drug-drug interactions [11]. The compound exhibits high permeability characteristics, facilitating effective biological distribution and therapeutic efficacy.
Storage stability studies establish optimal preservation conditions for maintaining compound integrity. Long-term storage at -20°C preserves stability for up to three years, while short-term storage at 4°C maintains compound quality for up to two years [7]. These storage parameters ensure reliable analytical results and therapeutic efficacy throughout the compound's shelf life.
Matrix stability assessment includes evaluation of compound behavior in various biological fluids and tissue homogenates. The primary elimination route occurs through fecal excretion, accompanied by mono- and di-hydroxy metabolites [11]. Tissue distribution studies reveal extensive distribution with preferential uptake into lung tissue, indicating specific pharmacokinetic characteristics relevant to therapeutic applications [11].